molecular formula C11H17NO B8570164 2,4Dimethyl-3-acetyl-5-isopropyl pyrrole

2,4Dimethyl-3-acetyl-5-isopropyl pyrrole

Cat. No. B8570164
M. Wt: 179.26 g/mol
InChI Key: UJWCMBRFXYGICF-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

Anhydrous stannous bromide (5g) was stirred to solution in 20 ml of hydrogen bromide in acetic acid (30-32 %). 2,4-Dimethyl-3-acetyl-pyrrole (548 mg) was added and the mixture was warmed to dissolve this, then cooled to 30° C. Acetone(0.6 ml) was added and the solution was stirred at 35° C. for 21/2 hrs then poured into water at 10° C. The product was separated and washed with dilute hydrochloric acid then with water. It formed colourless micro-prisms (549 mg. 77%), m.p. 166°-167° C. or 173-174.5° C. after changing to cubes at about 136° C. For analysis it was recrystallized from aqueous ethanol as prismatic rods, m.p. 172° C.
[Compound]
Name
stannous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
548 mg
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8].[CH3:11][C:12]([CH3:14])=O.O>Br.C(O)(=O)C>[CH3:1][C:2]1[NH:3][C:4]([CH:12]([CH3:14])[CH3:11])=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8]

Inputs

Step One
Name
stannous bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
548 mg
Type
reactant
Smiles
CC=1NC=C(C1C(C)=O)C
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 35° C. for 21/2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve this,
CUSTOM
Type
CUSTOM
Details
The product was separated
WASH
Type
WASH
Details
washed with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
It formed colourless micro-prisms (549 mg. 77%), m.p. 166°-167° C. or 173-174.5° C.
CUSTOM
Type
CUSTOM
Details
after changing to cubes at about 136° C
CUSTOM
Type
CUSTOM
Details
For analysis it was recrystallized from aqueous ethanol as prismatic rods, m.p. 172° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=1NC(=C(C1C(C)=O)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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